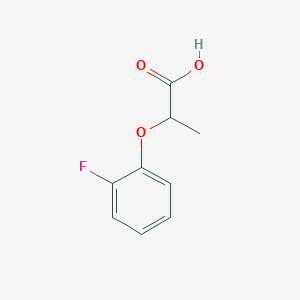

2-(2-Fluorophenoxy)propanoic acid

Description

Contextualizing Aryloxypropanoic Acid Derivatives

Aryloxypropanoic acid derivatives are a class of organic compounds characterized by a propanoic acid moiety linked to an aryl group through an ether bond. This structural motif is the foundation for a wide array of molecules with diverse applications.

These derivatives are a significant focus in medicinal chemistry and materials science. The general structure allows for numerous modifications of the aryl ring and the propanoic acid chain, leading to a vast library of compounds with tailored properties. The specific nature and position of substituents on the aromatic ring, as well as the stereochemistry of the propanoic acid's chiral center, can dramatically influence the compound's biological activity and physical characteristics.

Significance in Chemical and Biological Domains

The broader family of aryloxypropanoic acids has long been recognized for its biological activities. humanjournals.comorientjchem.org Many compounds within this class are known for their herbicidal properties, effectively controlling the growth of various plant species. In the realm of medicine, arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.orgresearchgate.net Well-known examples like ibuprofen (B1674241) and naproxen (B1676952) belong to this group and function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. orientjchem.org

The introduction of a fluorine atom onto the phenoxy group, as seen in 2-(2-Fluorophenoxy)propanoic acid, is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, binding affinity to target proteins, and membrane permeability. Research into fluorinated analogues of known biologically active compounds is a vibrant area of investigation. For instance, studies have explored the synthesis and anticonvulsant activity of derivatives of 2-(2-fluorophenoxy)phenyl compounds. nih.gov Furthermore, research into derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid has shown promise in developing NSAIDs with potentially lower gastric ulcerogenic activity. nih.govresearchgate.netresearchgate.net

The academic interest in this compound and its relatives stems from the desire to understand structure-activity relationships and to develop new compounds with enhanced or novel functionalities.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 17088-71-0 | scbt.com |

| Molecular Formula | C₉H₉FO₃ | scbt.com |

| Molecular Weight | 184.16 g/mol | scbt.com |

Structure

2D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWXPDDADHYFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-71-0 | |

| Record name | 2-(2-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Pathways of 2 2 Fluorophenoxy Propanoic Acid

Established Synthetic Methodologies

The core structure of 2-(2-fluorophenoxy)propanoic acid is characterized by an ether linkage between a 2-fluorophenol (B130384) moiety and a propanoic acid backbone. The formation of this ether bond is a critical step in its synthesis, primarily achieved through well-established etherification and condensation reactions.

Etherification and Condensation Reactions

The synthesis of aryl ethers, such as this compound, can be accomplished through classical methods like the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. mdpi.com In the context of synthesizing this compound, this would typically involve the reaction of 2-fluorophenoxide with a 2-halopropanoate ester, followed by hydrolysis of the ester to yield the carboxylic acid. The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542).

The Ullmann condensation , another key method, facilitates the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst to form a diaryl ether or an alkyl aryl ether. orgsyn.orgnih.gov This reaction is particularly useful for forming ether linkages involving aryl halides that are less reactive in traditional nucleophilic substitution reactions. A specific example of a related synthesis is the preparation of 2-[4-(2-fluorophenoxy)phenyl]propionic acid, where 2-fluorophenol is fused with potassium hydroxide (B78521) and then reacted with 2-(4-iodophenyl)propionic acid in the presence of copper powder. google.com This demonstrates a modified Ullmann-type reaction leading to the formation of the desired ether linkage. orgsyn.orggoogle.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Optimization of parameters such as temperature, catalyst, solvent, and reactant ratios is crucial for maximizing the output and purity of the final product.

For instance, in the esterification of propanoic acid, a reaction often used in the synthesis of its derivatives, temperature plays a significant role. Increasing the temperature generally increases the reaction rate and yield. nih.gov The choice and concentration of the catalyst are also critical. For example, increasing the molar ratio of a sulfuric acid catalyst to propanoic acid can enhance the reaction rate, although at higher concentrations the effect on yield may diminish. nih.gov

Furthermore, the molar ratio of the reactants can significantly influence the equilibrium of the reaction. In esterification reactions, using an excess of the alcohol can drive the reaction towards the formation of the ester, thereby increasing the yield. nih.gov Similar principles of optimization can be applied to the etherification and condensation reactions used to synthesize the parent acid. The use of machine learning and high-throughput experimentation is also emerging as a powerful tool for the rapid optimization of reaction conditions. google.com

Derivatization Chemistry

The carboxylic acid group and the aromatic ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatization reactions, including esterification, amidation, and various oxidation and reduction pathways, are essential for exploring the structure-activity relationships of this class of compounds.

Esterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This process, known as Fischer esterification, is a reversible reaction. To achieve high yields, conditions are often optimized by using an excess of the alcohol or by removing water as it is formed to shift the equilibrium towards the product side. learncbse.in

Studies on the esterification of propanoic acid have shown that the reactivity of the alcohol depends on its structure, with primary alcohols generally being more reactive than secondary alcohols. nih.gov The reaction temperature and the type and concentration of the catalyst are also key factors influencing the rate and yield of ester formation. nih.gov For example, the esterification of propanoic acid with 1,2-propanediol can be effectively catalyzed by a solid acid catalyst like cesium-exchanged heteropoly acid on K-10 clay. nih.gov

Table 1: Factors Influencing Esterification of Propanoic Acid nih.gov

| Parameter | Observation |

| Temperature | Increasing temperature from 35°C to 65°C increases the rate and yield of ester formation. |

| Catalyst | Increasing the catalyst (H₂SO₄) to acid molar ratio increases the reaction rate. |

| Alcohol Structure | Reactivity order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. |

| Molar Ratio | Increasing the alcohol to acid molar ratio increases the rate and yield of the reaction. |

Amidation Reactions

Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comchemicalbook.com

The synthesis of amide derivatives of related 2-arylpropionic acids has been reported, demonstrating the feasibility of this derivatization strategy. mdpi.com For instance, amides of ibuprofen (B1674241) and naproxen (B1676952) have been prepared by reacting the parent carboxylic acids with an amino alcohol in the presence of DCC. mdpi.com This approach can be directly applied to this compound to generate a library of amide derivatives for further investigation.

Oxidation and Reduction Pathways for Derivative Synthesis

Oxidation and reduction reactions provide additional avenues for the synthesis of derivatives of this compound, allowing for modifications at different positions of the molecule.

Oxidation can be used to introduce new functional groups or modify existing ones. For instance, in the synthesis of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, various transformations are performed on the side chain which can involve oxidation steps. mdpi.com Furthermore, vigorous oxidation of related aromatic compounds can lead to the formation of dicarboxylic acids, indicating that the aromatic ring can be a site for oxidative modification under harsh conditions. learncbse.in

Green Chemistry Approaches in Synthesis

The development of synthetic methodologies for this compound and its analogs is increasingly guided by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in this endeavor include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of aryloxypropanoic acids, a class of compounds to which this compound belongs, has demonstrated significant advantages. For instance, in the synthesis of related imidazo[1,2-a]pyrimidin-5(8H)-ones, microwave heating at 180°C for 20 minutes resulted in a high yield of 84%. nih.gov This represents a substantial improvement over conventional methods, which often require longer reaction times and may result in lower yields. nih.gov

The efficiency of microwave-assisted synthesis can be attributed to the direct and rapid heating of the reaction mixture, which can lead to different reaction outcomes and selectivities compared to conventional heating.

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis for a Related Heterocyclic Compound

| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Microwave | 160 | 20 | 50 |

| 2 | Microwave | 180 | 20 | 84 |

| 3 | Conventional | Reflux in DMF | - | Poor |

Data adapted from a study on the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a related class of compounds. nih.gov

Ultrasound-Assisted Synthesis

The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides another green alternative to traditional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates.

Research on the synthesis of 2-fluorine propionic acid, a key precursor, has shown that ultrasound can significantly improve conversion rates compared to classical methods like diazotization, where yields are reported to be as low as 14%. researchgate.net While specific data for the direct ultrasound-assisted synthesis of this compound is limited, studies on analogous systems demonstrate the potential of this technique. For example, the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at 50°C was completed in 35 minutes with a 92% yield. nih.gov

Table 2: Effect of Solvent and Temperature on Ultrasound-Assisted Synthesis of a Related Heterocycle

Data adapted from a study on the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives. nih.gov

Solvent-Free Synthesis

Conducting chemical reactions in the absence of a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying purification processes. While a direct solvent-free synthesis for this compound is not widely reported, the synthesis of a related compound, 2-[4-(2-fluorophenoxy)phenyl]propionic acid, has been achieved under melt conditions. prepchem.com In this procedure, 2-Fluorophenol was fused with potassium hydroxide, followed by the addition of 2-(4-Iodophenyl)propionic acid and copper powder, and the mixture was heated at 160-170°C for one hour. prepchem.com This approach, while requiring high temperatures, eliminates the need for a solvent during the reaction step.

The development of solvent-free methods, potentially in combination with microwave or ultrasound irradiation, represents a promising direction for the environmentally benign production of this compound and its derivatives.

Stereochemical Investigations and Chiral Resolution of 2 2 Fluorophenoxy Propanoic Acid

Enantiomeric Forms and Chirality Impact in Research

2-(2-Fluorophenoxy)propanoic acid exists as a pair of enantiomers, designated as (R)- and (S)-2-(2-Fluorophenoxy)propanoic acid. The spatial arrangement of the substituents around the chiral carbon atom dictates the three-dimensional structure of each enantiomer, causing them to rotate plane-polarized light in opposite directions. This seemingly subtle difference in structure can lead to significant variations in their biological and pharmacological properties.

The impact of chirality is a critical consideration in drug development and pesticide research. For many chiral compounds, one enantiomer exhibits the desired therapeutic or herbicidal activity, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the ability to resolve and characterize individual enantiomers is paramount for developing safe and effective products. Research into the enantiomers of related compounds, such as 2-aryl-2-fluoropropanoic acids, has been motivated by the fact that the substitution of a fluorine atom at the α-position can prevent unwanted epimerization, which would convert a biologically active form into a less active one in the body. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enantioselective Esterification using Chiral Catalysts

A notable method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a class of compounds that includes this compound, involves enantioselective esterification. nih.gov One such approach utilizes pivalic anhydride (B1165640) as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. nih.govnih.gov This reaction preferentially converts one enantiomer into its corresponding ester, leaving the other enantiomer as the unreacted carboxylic acid. nih.gov This process allows for the separation of the optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. nih.gov

For instance, the kinetic resolution of racemic 2-fluoroibuprofen, a structurally similar compound, using this method yielded the optically active ester of (S)-(+)-2-fluoroibuprofen in a 40% yield with an 88% enantiomeric excess. nih.gov The unreacted (R)-(-)-2-fluoroibuprofen could then be recovered. The absolute configuration of the resolved products can be determined by comparing their specific optical rotation values with those of known standards. nih.gov

Development of Novel Chiral Auxiliary Methods

Chiral auxiliaries are optically active compounds that can be temporarily incorporated into a racemic mixture to form diastereomers. tcichemicals.com These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. Following separation, the chiral auxiliary is removed, yielding the resolved enantiomers. While specific examples for this compound are not detailed in the provided search results, the principle of using chiral auxiliaries is a fundamental strategy in chiral resolution. tcichemicals.com The development of new and efficient chiral auxiliaries is an ongoing area of research aimed at improving the separation of racemic compounds. researchgate.net

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. nih.gov The development of a wide variety of commercially available chiral stationary phases has made HPLC a versatile and widely used method. nih.gov For the separation of profens, a class of non-steroidal anti-inflammatory drugs to which this compound is related, various polysaccharide-based CSPs have proven effective. mdpi.com

For example, the direct enantiomeric resolution of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was achieved on an Enantiopac (alpha 1-acid glycoprotein) chiral HPLC column. nih.gov Furthermore, the separation of amide derivatives of CMPP was accomplished using a "Pirkle-type" column with N-(3,5-dinitrobenzoyl) (R)-(-)phenylglycine as the chiral ligand. nih.gov The elution order of the enantiomers can even be reversed between different chiral HPLC systems. nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. For instance, in the separation of naproxen (B1676952) enantiomers on a Lux Amylose-1 column, a mobile phase composed of a mixture of methanol, water, and acetic acid was found to be effective. mdpi.com The composition of the mobile phase can influence the retention times and resolution of the enantiomers.

Table 1: HPLC Parameters for Chiral Separation of Related Compounds

| Compound | Column | Mobile Phase | Flow Rate | Detector |

| 2-(2-Chlorophenyl)-2-fluoropropanoic Acid | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/10/0.01 | 0.75 mL/min | Not Specified |

| 2-(3-Chlorophenyl)-2-fluoropropanoic Acid | CHIRALPAK OJ-H | i-PrOH/hexane/TFA = 1/10/0.01 | 0.75 mL/min | Not Specified |

| 2(2-Chlorophenoxy) Propionic Acid | Astec® CHIROBIOTIC® T | 0.1 wt% ammonium (B1175870) formate (B1220265) in methanol | 1 mL/min | UV, 235 nm |

Data sourced from multiple studies. nih.govsigmaaldrich.com

Gas Chromatography (GC) Applications with Chiral Stationary Phases

Gas chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. openaccessjournals.com The use of chiral stationary phases in GC allows for the direct separation of enantiomers. nih.govuni-muenchen.de The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different thermodynamic stabilities and thus different retention times. uni-muenchen.de

A significant advantage of GC is its high efficiency, sensitivity, and the potential for rapid analysis. uni-muenchen.de Furthermore, GC can be readily coupled with mass spectrometry (GC-MS), providing both separation and structural identification of the analytes. uni-muenchen.de Various types of chiral stationary phases have been developed for GC, including those based on amino acid derivatives and cyclodextrins. nih.gov The selection of the appropriate chiral stationary phase and operating conditions is critical for achieving successful enantioseparation. nih.govuni-muenchen.de While specific applications for this compound were not found, the principles of chiral GC are broadly applicable to this class of compounds.

Advanced Spectroscopic Characterization of 2 2 Fluorophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 2-(2-Fluorophenoxy)propanoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons on the fluorophenoxy group would appear in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns dictated by both proton-proton and proton-fluorine couplings. The methine proton of the propanoic acid moiety is expected to resonate as a quartet due to coupling with the adjacent methyl protons, likely in the range of 4.5-5.0 ppm. The methyl protons would appear as a doublet further upfield. The acidic proton of the carboxylic acid group would be observed as a broad singlet, often at a chemical shift greater than 10 ppm, and its position can be confirmed by D₂O exchange.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid H | >10 | - | Broad Singlet |

| Aromatic H's | 6.8 - 7.5 | - | Multiplets |

| Methine H | 4.5 - 5.0 | ~70 | Quartet |

| Methyl H's | 1.5 - 1.8 | ~18 | Doublet |

| Carbonyl C | - | 170 - 180 | Singlet |

| Aromatic C-F | - | 150 - 160 (with large ¹JCF) | Doublet |

| Aromatic C's | - | 110 - 160 | Doublets/Singlets |

| Methine C | - | ~70 | Singlet |

| Methyl C | - | ~18 | Singlet |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is pivotal for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage would exhibit stretching vibrations in the 1200-1300 cm⁻¹ range. The C-F stretching vibration is expected to appear as a strong band in the 1200-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be observable. The aromatic ring vibrations often give strong Raman signals, which are useful for confirming the substitution pattern. The symmetric stretching of the ether linkage would also be Raman active. Analysis of the vibrational spectra of related molecules, such as 2-phenoxypropionic acid, can aid in the precise assignment of the observed bands.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (Broad) | Weak |

| Carbonyl | C=O Stretch | 1700-1725 (Strong) | Moderate |

| Aromatic Ring | C-H Stretch | >3000 | Moderate |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Ether | C-O-C Stretch | 1200-1300 | Moderate |

| Fluoroaromatic | C-F Stretch | 1200-1250 (Strong) | Moderate |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. For this compound (C₉H₉FO₃), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | C₉H₉FO₃⁺• | 184.05 | Molecular Ion |

| [M-COOH]⁺ | C₈H₈FO⁺ | 139.06 | Loss of carboxyl group |

| [C₆H₄FO]⁺ | C₆H₄FO⁺ | 111.02 | Fluorophenoxy cation |

| [C₃H₅O₂]⁺ | C₃H₅O₂⁺ | 73.03 | Propanoic acid cation |

| [M+H]⁺ | C₉H₁₀FO₃⁺ | 185.06 | Protonated molecule (ESI/CI) |

| [M+Na]⁺ | C₉H₉FNaO₃⁺ | 207.04 | Sodiated molecule (ESI/CI) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous confirmation of its stereochemistry and conformation in the solid state.

A successful crystallographic analysis would reveal the planarity of the aromatic ring and the conformation of the propanoic acid side chain relative to the phenoxy group. It would also elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often form dimeric structures in the solid state. The crystal packing arrangement, describing how the molecules are arranged in the unit cell, would also be determined. Although no published crystal structure for this compound is currently available, analysis of related structures can provide insights into the expected molecular packing and hydrogen bonding motifs.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The symmetry operations of the unit cell. | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | The dimensions of the unit cell. | To be determined |

| α, β, γ (°) | The angles of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | e.g., 2 or 4 |

| Hydrogen Bonding | Intermolecular interactions. | Expected via carboxylic acid dimers |

Computational Chemistry and Theoretical Modeling of 2 2 Fluorophenoxy Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. However, no published DFT studies specifically for 2-(2-Fluorophenoxy)propanoic acid could be located.

Electronic Structure and Geometrical Optimization

Information regarding the electronic structure, such as orbital energies (HOMO/LUMO), electron density distribution, and molecular electrostatic potential maps, is not available. Similarly, while a basic molecular structure can be inferred, detailed optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) from DFT calculations have not been published.

Vibrational Frequency Analysis and Spectroscopic Correlation

A vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Without DFT calculations, a theoretical vibrational spectrum and a detailed assignment of vibrational modes for this compound cannot be provided. While studies exist for similar compounds, such as 2-(4-fluorobenzylideneamino) propanoic acid, this data is not directly transferable.

Reaction Mechanism Elucidation via Transition State Analysis

The elucidation of reaction mechanisms, for instance in thermal decomposition or synthesis, requires the identification of transition states and the calculation of activation energies. Research on the gas-phase pyrolysis of related 2-phenoxycarboxylic acids has been conducted, but these studies did not include the fluoro-substituted title compound, making it impossible to detail its specific reaction pathways or transition state geometries. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with their environment. No MD simulation studies specifically targeting this compound were identified.

Conformational Analysis and Stability Studies

A thorough conformational analysis to identify stable conformers and the energy barriers between them has not been published for this compound.

Intermolecular Interactions and Solvent Effects

The nature of intermolecular interactions, such as hydrogen bonding or stacking, and the influence of different solvents on the compound's structure and behavior remain uninvestigated in the public domain.

No Publicly Available Research Found for QSAR Studies of this compound

Despite a comprehensive search of scientific literature, no specific computational chemistry or Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on the chemical compound this compound were identified. Therefore, the generation of a detailed article on its predictive modeling and molecular descriptor analysis, as requested, cannot be fulfilled at this time.

The inquiry requested an in-depth analysis of the computational and theoretical modeling of this compound, with a specific focus on its Quantitative Structure-Activity Relationship (QSAR) studies. This would involve predictive modeling of its biological interactions and a detailed analysis of the molecular descriptors used in such models.

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. By identifying key descriptors, QSAR can predict the activity of new, untested compounds.

It is possible that research on this specific compound exists but is not publicly available, or that it has not yet been a focus of published QSAR studies. Scientific research is a constantly evolving field, and future studies may address the computational and theoretical properties of this compound.

Mechanistic Biological Studies of 2 2 Fluorophenoxy Propanoic Acid and Its Analogs

Molecular Target Identification and Validation

The biological activity of 2-(2-fluorophenoxy)propanoic acid and its analogs stems from their interaction with specific molecular targets. In the context of herbicidal activity, the primary target has been identified as Acetyl-CoA carboxylase (ACCase). wssa.netmdpi.comepa.gov ACCase is a critical enzyme in the biosynthesis of fatty acids. wssa.net The class of herbicides to which these compounds belong, aryloxyphenoxypropionates (APPs or 'FOPs'), are known inhibitors of this enzyme. wssa.netweedscience.org The validation of ACCase as the molecular target is supported by the observation that broadleaf plant species, which are naturally resistant to these herbicides, possess a form of the ACCase enzyme that is insensitive to inhibition by this chemical class. wssa.net

Beyond herbicidal applications, analogs of this compound have been investigated for therapeutic purposes, revealing different molecular targets. For instance, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been identified as inhibitors of cyclooxygenase enzymes, specifically COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, certain synthetic analogs incorporating oxadiazole and triazole moieties have been studied for their anticonvulsant properties, with evidence suggesting an interaction with benzodiazepine (B76468) receptors. nih.gov

| Compound Class | Primary Molecular Target | Biological Context |

| Aryloxyphenoxypropionates | Acetyl-CoA carboxylase (ACCase) | Herbicidal |

| Phenylpropanoic Acid Derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Oxadiazole/Triazole Analogs | Benzodiazepine Receptors | Anticonvulsant |

Enzyme Inhibition and Activation Mechanisms

The predominant mechanism of action for this compound analogs in an agrochemical setting is enzyme inhibition. These compounds, as part of the aryloxyphenoxypropionate family, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. wssa.netepa.gov This enzyme catalyzes the first committed step in the de novo synthesis of fatty acids. wssa.net By inhibiting ACCase, these compounds block the production of phospholipids (B1166683), which are essential components for the construction of new cell membranes required for cell growth. wssa.net

In a therapeutic context, analogs such as derivatives of 2-fluoroloxoprofen (B10848750) act as inhibitors of cyclooxygenase (COX) enzymes. nih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are mediators of inflammation and pain. Inhibition of COX-1 and COX-2 reduces the production of prostaglandins, thereby exerting anti-inflammatory effects.

Research into other structurally related compounds has revealed further enzyme inhibition mechanisms. For example, fluoroketone analogs have been identified as potent inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme that has emerged as a potential pharmaceutical target. nih.gov

| Enzyme | Inhibitor Class | Mechanism of Action | Consequence |

| Acetyl-CoA carboxylase (ACCase) | Aryloxyphenoxypropionates | Blocks the active site of the enzyme. wssa.net | Inhibition of fatty acid synthesis, preventing new membrane formation. wssa.net |

| Cyclooxygenase (COX-1, COX-2) | Phenylpropanoic Acid Derivatives | Prevents conversion of arachidonic acid to prostaglandins. nih.gov | Reduction of inflammation and pain. nih.gov |

| Group VIA Ca2+-independent Phospholipase A2 (iPLA2) | Fluoroketones | Potent inhibition of enzyme activity. nih.gov | Exploration for novel therapeutic interventions. nih.gov |

Receptor Binding and Signal Transduction Modulation

While much of the research on this compound analogs focuses on enzyme inhibition, some studies have indicated direct interactions with cellular receptors. A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for anticonvulsant activity. nih.gov The mechanism for one of the active compounds appears to be mediated, at least in part, by benzodiazepine receptors, suggesting a direct binding event that modulates signal transduction pathways to produce an anticonvulsant effect. nih.gov

In the case of herbicidal compounds that act as synthetic auxins, a class related to phenoxycarboxylic acids, the precise molecular binding site has not been definitively identified. wssa.net However, their primary action is understood to involve the modulation of signal transduction pathways that affect cell wall plasticity and nucleic acid metabolism. These herbicides are thought to stimulate the activity of a membrane-bound ATPase proton pump, leading to acidification of the cell wall. wssa.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The relationship between the chemical structure of this compound analogs and their biological activity has been the subject of detailed investigation. These studies are crucial for optimizing potency and selectivity.

For ACCase-inhibiting herbicides, the aryloxyphenoxypropionate motif is a foundational structural requirement for activity. mdpi.com The stereochemistry of the molecule is also critical; for instance, herbicidal activity is often associated with the (R)-enantiomer of these propionic acid derivatives.

In the development of nonsteroidal anti-inflammatory drugs (NSAIDs), SAR studies on derivatives of 2-fluoroloxoprofen demonstrated that specific structural modifications could enhance anti-inflammatory activity relative to the parent compound. nih.gov

Similarly, for fluoroketone inhibitors of GVIA iPLA2, the presence of a naphthyl group was found to be of paramount importance for achieving high inhibitory potency. nih.gov The compound 1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one was identified as a particularly potent and selective inhibitor based on these SAR studies. nih.gov

| Compound Class | Structural Feature | Impact on Activity/Property |

| Aryloxyphenoxypropionates | (R)-stereocenter | Essential for herbicidal activity. |

| 2-Fluoroloxoprofen Derivatives | Modifications to the phenylpropanoic acid structure | Can lead to higher anti-inflammatory activity. nih.gov |

| Fluoroketone iPLA2 Inhibitors | Naphthyl group | Crucial for high inhibitory potency. nih.gov |

| Oxazolidinone Analogs | Polarity of substituents | Plays an important role in antibacterial activity. kcl.ac.uk |

Mode of Action in Agrochemical Contexts (e.g., Herbicidal Activity)

The herbicidal mode of action for this compound and its analogs, which fall under the aryloxyphenoxypropionate ('FOP') chemical family, is well-established. wssa.netweedscience.org These compounds act as inhibitors of the enzyme acetyl-CoA carboxylase (ACCase). wssa.netmdpi.comepa.gov

The inhibition of ACCase is the first committed step in the biosynthesis of fatty acids. wssa.net This blockage has a cascade of effects within susceptible plants:

Inhibition of Fatty Acid Synthesis : The production of new fatty acids is halted.

Depletion of Phospholipids : Without fatty acids, the plant cannot produce the phospholipids necessary for building and repairing cell membranes.

This mode of action provides a basis for the selective herbicidal activity of these compounds. Monocotyledonous plants (grasses) typically have a susceptible form of the ACCase enzyme, making them vulnerable. In contrast, dicotyledonous plants (broadleaf weeds) possess a resistant form of ACCase, rendering the herbicide ineffective against them. wssa.net This is distinct from the mode of action of other herbicides like synthetic auxins (e.g., phenoxycarboxylic acids), which disrupt plant growth by mimicking the plant hormone auxin and affecting cell wall plasticity. wssa.net

Analytical Method Development for 2 2 Fluorophenoxy Propanoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 2-(2-Fluorophenoxy)propanoic acid, both liquid and gas chromatography are valuable techniques for assessing purity and performing quantitative analysis.

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.

A stability-indicating HPLC assay has been developed for similar compounds, such as 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid. This type of method is crucial as it can separate the active compound from its degradation products. For this compound, a reversed-phase HPLC method would be a suitable approach. This would likely involve a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. wikipedia.org Detection is typically achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance. wikipedia.orgnih.gov

Since this compound possesses a chiral center, the separation of its enantiomers is of significant importance. Chiral HPLC methods have been successfully developed for analogous phenoxypropanoic acids. These methods often utilize a chiral stationary phase (CSP), such as one based on α1-acid glycoprotein (B1211001) or N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine. iasonline.org The mobile phase composition is carefully optimized to achieve baseline resolution of the R- and S-isomers.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile compounds. For acidic compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. A common approach for phenoxy acid herbicides is pentafluorobenzylation. aroscientific.com

The analytical workflow would involve extracting the this compound from the sample, followed by a derivatization reaction to convert the carboxylic acid into a more volatile ester. The resulting derivative is then analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. The GC column would typically be a fused silica (B1680970) capillary column with a suitable stationary phase, and the oven temperature would be programmed to ensure adequate separation. aroscientific.comd-nb.info

Table 2: Representative GC-MS Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| GC Column | Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70°C, ramp to 280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Mass selective detector (scanning a relevant mass range) |

Spectrometric Methods in Quantitative Analysis

Spectrometric methods are invaluable for both the qualitative and quantitative analysis of this compound.

Given the presence of a fluorine atom in the molecule, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for quantitative analysis (qNMR). rsc.org ¹⁹F qNMR offers high selectivity as there is virtually no background interference. rsc.org The method involves dissolving a known amount of the sample and an internal standard in a suitable deuterated solvent and acquiring the ¹⁹F NMR spectrum. The concentration of this compound can be accurately determined by comparing the integral of its fluorine signal to that of the internal standard.

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective method for quantitative analysis. nist.gov Electrospray ionization (ESI) is a common ionization technique for this type of compound. inorganicventures.com By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low limits of detection and quantification. The use of an isotopically labeled internal standard is recommended to correct for any matrix effects and ensure the accuracy of the results. inorganicventures.com

Development of Reference Standards and Certified Materials

The availability of high-purity reference standards is a prerequisite for accurate and reliable analytical measurements. A certified reference material (CRM) for this compound would be produced by a reference material producer accredited to ISO 17034. aroscientific.comnata.com.au This international standard outlines the general requirements for the competence of reference material producers. aroscientific.com

The process of developing a CRM involves several key steps:

Material Production and Preparation: Synthesis of high-purity this compound followed by purification to the highest achievable level. The material is then homogenized and bottled under controlled conditions to ensure its stability. wikipedia.org

Homogeneity and Stability Testing: Studies are conducted to ensure that there is no significant variation in the property value between different units of the CRM and that the material remains stable over its intended shelf life. wikipedia.org

Characterization and Value Assignment: The purity of the material is determined using a variety of analytical techniques. The certified value is typically assigned based on the results from one or more validated methods. cwsabroad.com

Uncertainty Estimation: The uncertainty of the certified value is calculated, taking into account contributions from the characterization measurements, homogeneity, and stability studies. cwsabroad.com

Certification: A certificate of analysis is issued, which provides detailed information about the CRM, including the certified property value and its associated uncertainty, a statement of metrological traceability, and guidance on its proper use. iasonline.orgcwsabroad.com

The entire process is guided by international standards such as ISO Guide 35, which provides detailed guidance on the statistical principles for certification. inorganicventures.com The certificate for a CRM for a related compound, 2-(Biphenyl-4-yl)propanoic acid, provided by the British Pharmacopoeia, serves as an example of the information that would be included. researchgate.net

Environmental Fate and Degradation Research of 2 2 Fluorophenoxy Propanoic Acid

Abiotic Transformation Pathways (Hydrolysis, Photolysis)

Abiotic degradation processes, including hydrolysis and photolysis, are significant in determining the environmental persistence of many organic compounds.

Hydrolysis: Phenoxyalkanoic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). For instance, mecoprop (B166265) is stable to hydrolysis. Given the strong carbon-fluorine bond, 2-(2-Fluorophenoxy)propanoic acid is also expected to be resistant to hydrolysis under normal environmental conditions.

Photolysis: Photodegradation can be a more significant abiotic transformation pathway for phenoxyalkanoic acids. Exposure to sunlight, particularly UV radiation, can lead to the cleavage of the ether bond and degradation of the aromatic ring. For other chlorophenoxy herbicides, photolysis in water has been observed, leading to the formation of corresponding phenols and other byproducts. The rate of photolysis is influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances. It is plausible that this compound undergoes photolytic degradation, likely yielding 2-fluorophenol (B130384) as an initial transformation product.

Biotic Degradation Mechanisms (Microbial Metabolism)

Microbial degradation is anticipated to be the primary mechanism for the dissipation of this compound in the environment. Studies on the biodegradation of phenoxyalkanoic acid herbicides have identified specific microbial populations capable of utilizing these compounds as carbon and energy sources.

The degradation of the related herbicide mecoprop is well-studied and often involves the cleavage of the ether linkage, followed by the degradation of the aromatic ring. Several bacterial strains, including those from the genera Alcaligenes and Ralstonia, have been shown to degrade mecoprop. The initial step is often the removal of the propanoic acid side chain, catalyzed by a dioxygenase enzyme, to form the corresponding phenol (B47542) (in this case, 2-fluoro-phenol). This is followed by hydroxylation and subsequent cleavage of the aromatic ring.

The genes responsible for the degradation of some phenoxy herbicides, such as the tfd genes (involved in 2,4-D degradation), have been identified in various soil microorganisms. It is likely that similar enzymatic systems are responsible for the breakdown of this compound. The presence of the fluorine atom may influence the rate and pathway of degradation, as the carbon-fluorine bond is generally strong and can sometimes hinder microbial metabolism.

Environmental Persistence and Metabolite Profiling

The environmental persistence of this compound will be determined by the interplay of abiotic and biotic degradation processes. Based on data for analogous compounds like mecoprop, which has a reported soil half-life ranging from a few days to several weeks, this compound is expected to be of low to moderate persistence in the environment.

The primary metabolite expected from the degradation of this compound is 2-fluorophenol . This intermediate is then likely to undergo further microbial degradation. The persistence of fluorinated intermediates is a key consideration, as some fluorinated organic compounds can be more recalcitrant than their non-fluorinated counterparts.

Table 1: Expected Degradation Metabolites of this compound

| Parent Compound | Expected Primary Metabolite | Further Degradation Products |

| This compound | 2-Fluorophenol | Catechol derivatives, organic acids, CO2 |

This table is based on inferred pathways from structurally similar compounds.

Adsorption, Desorption, and Mobility Studies in Environmental Media

The mobility of this compound in soil and water is a critical factor in assessing its potential for groundwater contamination. As a carboxylic acid, its behavior in the environment is highly dependent on the soil pH. At typical environmental pH values, the carboxylic acid group will be deprotonated, resulting in an anionic form of the molecule.

Anionic organic compounds generally exhibit low to moderate adsorption to soil particles, which are often negatively charged. The primary adsorption mechanism for phenoxyalkanoic acids is thought to be through interactions with soil organic matter and iron and aluminum oxides.

The mobility of mecoprop is considered to be high in most soil types, indicating a potential for leaching into groundwater. Given its structural similarity, this compound is also expected to be mobile in soil.

Table 2: Estimated Soil Mobility of this compound Based on Analogous Compounds

| Compound | Water Solubility | Log Kow (estimated) | Expected Soil Adsorption Coefficient (Koc) | Mobility Class |

| This compound | Moderate to High | 1.5 - 2.5 | Low to Moderate | High |

| Mecoprop | 620 mg/L | 1.26 - 2.84 | 10 - 165 | High |

Data for this compound are estimated based on its structure and data for analogous compounds.

Factors that will influence the adsorption and mobility include soil organic matter content, clay content, pH, and the presence of metal oxides. Higher organic matter and clay content generally lead to increased adsorption and reduced mobility.

Q & A

Q. What are the optimized synthetic routes for 2-(2-Fluorophenoxy)propanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 2-fluorophenol can react with α-halopropanoic acid derivatives (e.g., methyl 2-bromopropanoate) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy ester, followed by hydrolysis to the carboxylic acid . Tailoring reaction conditions:

- Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but require reflux setups to prevent solvent loss.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the fluorine atom at the 2-position on the phenyl ring induces distinct splitting patterns in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₉H₉FO₃) and detects isotopic patterns indicative of fluorine .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent skin/eye contact. Fluorinated compounds may exhibit enhanced dermal absorption .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues using HEPA-filtered vacuums .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated phenoxypropanoic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position, alkyl chain length) and test anti-inflammatory activity in vitro (e.g., COX-1/COX-2 inhibition assays). For instance, 2-fluorine substitution may enhance COX-2 selectivity compared to 4-fluorine analogs .

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values) to identify confounding variables like cell line variability .

Q. What strategies are effective in elucidating the compound's mechanism of action in modulating inflammatory pathways?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq or qPCR can identify differentially expressed genes (e.g., TNF-α, IL-6) in treated macrophages.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to COX-2 or PPAR-γ receptors. Fluorine’s electronegativity may stabilize hydrogen bonds in catalytic pockets .

- Knockout Models : Use CRISPR/Cas9-modified cell lines (e.g., COX-2⁻/−) to confirm target specificity .

Q. How can researchers address discrepancies in spectral data during structural characterization?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers in propanoic acid derivatives .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous carbon signals.

- X-ray Crystallography : Resolve absolute configuration and confirm substituent positioning, especially when fluorine induces steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.